2-(Aminomethyl)-5,6-difluorobenzimidazole
Description
Contextualization of Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry
The benzimidazole scaffold is a bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. chemicalbook.comrsc.org This structural motif is of significant interest as it is an isostere of naturally occurring purine (B94841) nucleotides, allowing benzimidazole-containing molecules to interact with various biopolymers. chemrevlett.comprimescholars.comnih.gov Its unique physicochemical attributes, including the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind effectively with biological macromolecules. sigmaaldrich.com
This versatile scaffold is the core of numerous FDA-approved drugs and is a key building block in medicinal chemistry for designing novel bioactive compounds. sigmaaldrich.comnih.gov The discovery that 5,6-dimethyl-l-(α-D-ribofuranosyl)benzimidazole is an integral part of vitamin B12's structure spurred considerable research into this class of compounds. nih.govnih.gov Consequently, benzimidazole derivatives have been developed for a wide array of applications. chemicalbook.comchemrevlett.com
Significance of Fluorine Substitution on Aromatic and Heteroaromatic Systems
The incorporation of fluorine atoms into aromatic and heteroaromatic systems is a widely used strategy in modern drug design and materials science. guidechem.com Fluorine's unique properties can profoundly alter the electronic and steric nature of a molecule, leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeation. nih.gov
Fluorine is the most electronegative element, and its introduction onto a ring system imparts a strong electron-withdrawing inductive effect. guidechem.comresearchgate.net This effect can lower the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH. nih.gov The substitution of fluorine can also create new molecular orbitals in conjugation with the π-system of the aromatic ring. nih.govresearchgate.net These new orbitals are typically lower in energy, which can stabilize the ring and increase its resistance to addition reactions. nih.govresearchgate.net Furthermore, the carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can block metabolic oxidation at that position, thereby increasing the molecule's in vivo half-life. nih.gov
| Property | Fluorine (F) | Hydrogen (H) |
|---|---|---|
| Van der Waals Radius | 1.47 Å | 1.20 Å |
| Electronegativity (Pauling Scale) | 3.98 | 2.20 |
| Bond Dissociation Energy (C-X in Benzene) | ~123 kcal/mol (C-F) | ~111 kcal/mol (C-H) |
Role of Aminomethyl Functionality as a Synthetic Handle
The aminomethyl group (-CH₂NH₂) is a valuable functional group in synthetic chemistry. It provides a primary amine that can serve as a nucleophile or a base, and it acts as a versatile "synthetic handle" for further molecular elaboration. The presence of this group allows for the straightforward formation of amides, sulfonamides, imines, and other derivatives through well-established chemical reactions. chemrevlett.com
Compounds featuring this moiety, such as 2-(aminomethyl)benzimidazole, are used as building blocks in the synthesis of more complex molecules. chemicalbook.com For instance, the primary amine can be reacted with various electrophiles to build out larger structures, modify solubility, or attach targeting moieties. This functional group is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov
Overview of Research Approaches to 2-(Aminomethyl)-5,6-difluorobenzimidazole and Analogues
A key starting material for this synthesis is 4,5-difluoro-o-phenylenediamine, which is typically generated via the reduction of 4,5-difluoro-2-nitroaniline. nih.gov The synthesis of the benzimidazole ring can then be achieved through condensation with a suitable two-carbon unit. To introduce the aminomethyl group, a common strategy is to first install a chloromethyl group, which can then be displaced by an amine. For example, the reaction of 2-(chloromethyl)-1H-benzimidazole with various amines is a known method for producing 2-(aminomethyl)benzimidazole derivatives. researchgate.net
A plausible synthetic route would therefore involve:
Cyclization: Condensation of 4,5-difluoro-o-phenylenediamine with chloroacetic acid or a derivative to form 2-(chloromethyl)-5,6-difluorobenzimidazole.
Amination: Subsequent nucleophilic substitution of the chloride with ammonia (B1221849) or a protected amine equivalent to yield the final product, this compound.
The history of benzimidazole synthesis dates back to the late 19th century. One of the most classical and enduring methods is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid under acidic and dehydrating conditions, typically at elevated temperatures. researchgate.netsemanticscholar.org Another foundational method involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidation step to form the aromatic benzimidazole ring. rsc.orgnih.gov Over the decades, numerous modifications and novel methods have been developed to improve yields, broaden the substrate scope, and allow for milder reaction conditions. rsc.orgsemanticscholar.org These advancements include the use of various catalysts, microwave-assisted synthesis, and solvent-free reaction conditions, reflecting the continuous importance of the benzimidazole scaffold in chemical research. rsc.orgnih.gov
| Step | Starting Material | Key Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | 4,5-Difluoro-2-nitroaniline | Reducing agent (e.g., H₂, Pd/C) | 4,5-Difluoro-o-phenylenediamine |
| 2 | 4,5-Difluoro-o-phenylenediamine | Chloroacetic acid | 2-(Chloromethyl)-5,6-difluorobenzimidazole |
| 3 | 2-(Chloromethyl)-5,6-difluorobenzimidazole | Ammonia (NH₃) | This compound |
Contemporary Methodologies in Fluorinated Heterocycle Chemistry
The synthesis of fluorinated heterocycles, including derivatives like this compound, has evolved significantly, moving towards more efficient and selective methods. The construction of the core benzimidazole ring and the introduction of the aminomethyl group at the 2-position can be achieved through various modern synthetic strategies.
A plausible and common route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the target molecule, this would involve the reaction of 4,5-difluoro-1,2-phenylenediamine.
However, a more versatile approach for introducing the aminomethyl group often proceeds through a 2-(chloromethyl) intermediate. A documented synthesis of 2-chloro-5,6-difluorobenzimidazole starts from 4,5-difluoro-2-nitroaniline, which undergoes successive reduction, cyclization, and diazotization reactions to yield the key intermediate. nih.gov This 2-chloro derivative can then be converted to the 2-(chloromethyl) analogue, although specific literature for this step on the difluoro-scaffold is sparse.
Once the 2-(chloromethyl)-5,6-difluorobenzimidazole is obtained, the aminomethyl group can be introduced via nucleophilic substitution. This is a widely used method where the chloromethyl derivative is reacted with a source of ammonia or a protected amine equivalent. For instance, various 2-(aminomethyl)benzimidazoles have been synthesized by reacting 2-(chloromethyl)benzimidazole (B146343) with primary aromatic and heterocyclic amines. This final step converts the reactive chloromethyl group to the desired aminomethyl functionality.
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 4,5-Difluoro-2-nitroaniline | C₆H₄F₂N₂O₂ | 174.11 | Starting Material |
| 4,5-Difluoro-1,2-phenylenediamine | C₆H₆F₂N₂ | 144.12 | Precursor to Benzimidazole Ring |
| 2-Chloro-5,6-difluorobenzimidazole | C₇H₃ClF₂N₂ | 188.56 | Key Intermediate nih.gov |
| 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | C₈H₅ClF₂N₂ | 202.59 | Precursor to Aminomethyl Group |
Table 2: Representative Spectroscopic Data of Related Benzimidazole Derivatives
Note: Specific data for this compound is not publicly available. The data below is for structurally related compounds to provide an indication of expected spectral characteristics.
| Compound | Spectroscopic Data Type | Observed Peaks/Signals |
| 2-Amino-5,6-dimethylbenzimidazole | IR Spectrum (Solid Phase) | Bands corresponding to N-H, C-H, C=N, and C=C stretching vibrations. nist.gov |
| 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole | IR Spectrum (KBr Disc) | Characteristic absorptions for N-H, C-H, C=N, C-Cl, and C-F bonds. nist.gov |
| 2,6-Difluorobenzamide | Mass Spectrum (EI) | Molecular ion peak and fragmentation pattern corresponding to the loss of functional groups. nist.gov |
| Benzimidazole | ¹H NMR | Signals corresponding to the aromatic protons and the proton on the imidazole ring. chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
(5,6-difluoro-1H-benzimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODHQBAAVZEIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Derivatization Strategies
Reactivity of the Benzimidazole (B57391) Core Nitrogen Atoms (N1, N3)
The imidazole (B134444) portion of the benzimidazole core contains two nitrogen atoms with distinct electronic characteristics. One is a pyridine-like nitrogen (N3) with a lone pair of electrons in an sp² hybrid orbital, and the other is a pyrrole-like nitrogen (N1) that bears a hydrogen atom. ijdrt.com This arrangement allows for a range of reactions, including substitution, protonation, and tautomeric exchange.
The N1-H of the benzimidazole ring is acidic and can be deprotonated by a base, rendering the nitrogen nucleophilic and amenable to electrophilic attack. tsijournals.com This facilitates N-substitution reactions such as alkylation and acylation, which are pivotal for synthesizing a wide array of derivatives. researchgate.nettsijournals.com
Alkylation is typically achieved by reacting the benzimidazole with alkyl halides in the presence of a base like potassium carbonate. nih.gov Similarly, acylation can be performed using acyl chlorides or acid anhydrides. youtube.comyoutube.com In the case of 2-(Aminomethyl)-5,6-difluorobenzimidazole, a competition exists between the N1-H of the imidazole core and the primary amine of the side chain, as both are nucleophilic. Reaction conditions can be tailored to favor substitution at the desired position. For instance, protecting the more nucleophilic primary amine allows for selective N-alkylation or N-acylation on the benzimidazole core.
Table 1: General N-Substitution Reactions on the Benzimidazole Core This table presents illustrative reactions. R represents a generic alkyl or aryl group.
| Reaction Type | Reagent Example | Product Structure |
| Alkylation | Alkyl Halide (R-X) in base | |
| Acylation | Acyl Chloride (RCOCl) in base |
Protonation Equilibria and Basicity Studies in Diverse Media
The benzimidazole system possesses both acidic (N1-H) and basic (N3) centers. ijdrt.com Detailed studies on the closely related compound 2-(aminomethyl)benzimidazole (2AMBZ) using nuclear magnetic resonance spectroscopy (NMR), potentiometry, and spectrophotometry have established its acid-base equilibria in aqueous solutions. scielo.org.mxresearchgate.netredalyc.org These studies revealed three distinct pKa values corresponding to the protonated species. scielo.org.mxredalyc.org
The deprotonation sequence begins with the loss of a proton from the dicationic form. 13C NMR studies suggest the first deprotonation occurs at an imidazole nitrogen, followed by the deprotonation of the aminomethyl group. scielo.org.mxredalyc.org
For this compound, the presence of two strongly electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to decrease the electron density of the entire heterocyclic system. This inductive effect would increase the acidity of the N1-H proton and decrease the basicity of the N3 and aminomethyl nitrogens. Consequently, the pKa values for the difluorinated analog are predicted to be lower than those of the parent 2-(aminomethyl)benzimidazole.
Table 2: Experimental pKa Values for 2-(Aminomethyl)benzimidazole (2AMBZ) in Aqueous Solution at 25 °C Data sourced from studies utilizing NMR spectroscopy. scielo.org.mxredalyc.org
| Equilibrium | pKa Value | Description |
| pKa1 | 3.103 ± 0.079 | Deprotonation of the dication (H₃L²⁺ ⇌ H₂L⁺ + H⁺) |
| pKa2 | 7.624 ± 0.063 | Deprotonation of the monocation (H₂L⁺ ⇌ HL + H⁺) |
| pKa3 | 12.540 ± 0.038 | Deprotonation of the neutral species (HL ⇌ L⁻ + H⁺) |
Tautomerism in the Benzimidazole System
Benzimidazoles that are unsubstituted at the N1 position exhibit a phenomenon known as annular prototropic tautomerism. ijdrt.comencyclopedia.pub This involves the migration of the hydrogen atom from one imidazole nitrogen to the other, resulting in a dynamic equilibrium between two tautomeric forms. nih.gov
For an asymmetrically substituted benzimidazole, this equilibrium would result in two distinct isomers. However, in this compound, the benzene ring is symmetrically substituted with respect to the fused imidazole ring (i.e., at positions 5 and 6). Therefore, the migration of the proton between N1 and N3 results in a molecule that is identical to the original. The two tautomeric forms are degenerate, meaning they are structurally indistinguishable and possess the same energy.
Chemical Transformations of the 2-Aminomethyl Side Chain
The 2-aminomethyl group (-CH₂NH₂) is a key functional handle that imparts significant chemical reactivity to the molecule, distinct from the benzimidazole core.
The primary amine in the aminomethyl side chain is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily reacts with a variety of electrophiles. This reactivity allows for extensive derivatization, including alkylation and acylation, to form secondary or tertiary amines and amides, respectively. youtube.com
For instance, reaction with N-aryl 2-chloroacetamides can lead to the formation of more complex amide derivatives. chemrevlett.com The nucleophilicity of the primary amine is generally greater than that of the N1 nitrogen of the benzimidazole ring, meaning that under neutral or mildly basic conditions, reactions with electrophiles are likely to occur preferentially at the side chain. Selective functionalization of the benzimidazole core often requires prior protection of the aminomethyl group.
A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govijirt.org This reaction is of great importance in synthetic chemistry for creating new carbon-nitrogen double bonds.
The reaction of this compound with an aldehyde or ketone would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding Schiff base. rjlbpcs.com Research has demonstrated the successful synthesis of a Schiff base from the non-fluorinated analog, 2-(aminomethyl)benzimidazole, and thiophene-2-carboxaldehyde. researchgate.net This transformation is broadly applicable, allowing for the introduction of diverse aryl and alkyl substituents by varying the carbonyl reactant. orientjchem.orgelsevierpure.com
Table 3: Illustrative Schiff Base Formation Reactions This table shows potential Schiff bases formed from the reaction of this compound with various carbonyl compounds. R¹ and R² represent generic alkyl or aryl groups.
| Carbonyl Reactant | Structure | Resulting Schiff Base Structure |
| Benzaldehyde | ||
| Acetone | ||
| Thiophene-2-carboxaldehyde |
Amidation, Ureation, and Sulfonamidation Reactions
The exocyclic primary amine in the aminomethyl group is a potent nucleophile and represents the most accessible site for derivatization under mild conditions. Standard acylation and related reactions can be employed to readily functionalize this position.
Amidation: The primary amine is expected to react smoothly with a variety of acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent like DCC or EDC), to form the corresponding amides. This reaction is fundamental for introducing a vast array of side chains.
Ureation: Treatment with isocyanates or carbamoyl (B1232498) chlorides will yield urea (B33335) derivatives. This reaction provides a means to link the benzimidazole core to other chemical moieties through a stable urea linkage.
Sulfonamidation: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) will produce sulfonamides. This functional group is a key feature in many therapeutic agents.
These transformations are typically high-yielding and allow for the systematic modification of the scaffold's properties by introducing diverse substituents.
Table 1: Representative Derivatization Reactions of the Aminomethyl Group
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Amidation | Acetyl Chloride | N-( (5,6-difluoro-1H-benzo[d]imidazol-2-yl)methyl)acetamide |
| Ureation | Phenyl Isocyanate | 1-( (5,6-difluoro-1H-benzo[d]imidazol-2-yl)methyl)-3-phenylurea |
| Sulfonamidation | Benzenesulfonyl Chloride | N-( (5,6-difluoro-1H-benzo[d]imidazol-2-yl)methyl)benzenesulfonamide |
Cyclization Reactions involving the Aminomethyl Group to Form Fused Heterocycles
The 2-(aminomethyl)benzimidazole core is an ideal precursor for the synthesis of more complex, fused polycyclic systems. The primary amine and the adjacent endocyclic nitrogen (N1) can act as a dinucleophilic system, enabling cyclocondensation reactions with bifunctional electrophiles to construct new rings.
One prominent strategy involves the reaction with α,β-unsaturated carbonyl compounds, such as chalcones, which can lead to the formation of novel aryl-substituted pyrroline (B1223166) rings fused or linked to the benzimidazole core. documentsdelivered.com Another powerful method is the Pictet-Spengler reaction. wikipedia.org While traditionally used with β-arylethylamines, analogous cyclizations can be envisioned where the benzimidazole ring itself acts as the nucleophilic aromatic component. Reaction of 2-(aminomethyl)benzimidazole with an aldehyde would form a Schiff base, which could then undergo an intramolecular electrophilic attack on the C7 position of the benzimidazole ring, especially if the ring is electronically activated, to yield a tetracyclic system. nycu.edu.twnih.gov
Furthermore, condensation with 1,3-dicarbonyl compounds or their equivalents can be used to construct a fused six-membered pyrimidine (B1678525) ring, leading to the formation of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. researchgate.netnih.gov These reactions significantly expand the structural complexity and diversity of compounds accessible from the starting scaffold.
Reactivity of the Difluorinated Aromatic Ring
The 5,6-difluorobenzimidazole (B1296463) core presents a unique electronic environment that governs the reactivity of the benzene portion of the molecule. The interplay between the electron-withdrawing fluorine atoms and the fused imidazole ring dictates the feasibility and regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
Electrophilic aromatic substitution on the benzimidazole ring system is generally challenging. The imidazole moiety acts as an electron-withdrawing group with respect to the fused benzene ring, deactivating it towards electrophilic attack. The presence of two additional strongly deactivating fluorine atoms at the 5- and 6-positions further reduces the nucleophilicity of the aromatic ring, making EAS reactions highly unfavorable.
If a reaction were to be forced under harsh conditions, the substitution would be directed to the C4 and C7 positions, which are ortho to the fused imidazole ring. The fluorine atoms, being ortho-, para-directing deactivators, would also direct an incoming electrophile to these same positions. However, the powerful deactivating effect of the combined heterocycle and fluorine substituents suggests that EAS is not a viable or practical strategy for the functionalization of this scaffold.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Positions (if applicable)
In sharp contrast to its inertness toward EAS, the difluorinated aromatic ring of this compound is activated for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, a good leaving group (fluoride is moderately effective) and potent electron-withdrawing groups positioned ortho or para to it are required. researchgate.net
In this system, the fused imidazole ring acts as an electron-withdrawing group, and its effect is relayed to the C5 and C6 positions. This electronic deficit activates the attached fluorine atoms for displacement by strong nucleophiles. Therefore, it is plausible that one or both fluorine atoms could be substituted by nucleophiles such as amines, alkoxides, or thiolates, particularly under elevated temperatures. This pathway offers a powerful method for introducing a wide range of functional groups directly onto the aromatic core, a transformation not possible via EAS.
Directed Ortho Metalation Strategies (if applicable)
Directed ortho metalation (DoM) is a powerful regioselective functionalization technique that could be applicable to the this compound scaffold. nih.gov This strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium base (like n-BuLi or s-BuLi) and directs deprotonation to a nearby ortho position.
In this molecule, several groups could potentially direct metalation:
Imidazole N-H: The most acidic proton is the N-H of the imidazole ring. It will be deprotonated first by a strong base. The resulting anion would direct a second deprotonation (lithiation) to the adjacent C7 position.
N1-Protecting Group: To enhance selectivity, the N1 position can be protected with a known strong DMG, such as a pivaloyl or carbamoyl group. This would unequivocally direct lithiation to the C7 position.
Aminomethyl Group: The primary amine itself, or more effectively an N-acylated derivative (amide), can also serve as a DMG, further reinforcing the direction of lithiation to the C7 position.
Given these factors, DoM strategies are expected to be highly regioselective, providing exclusive functionalization at the C7 position. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂, disulfides), introducing substituents that are inaccessible by other means.
Combinatorial Approaches for Generating Structural Diversity
The distinct and orthogonal reactivity of its functional groups makes this compound an excellent scaffold for the construction of combinatorial libraries. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, and this specific derivative provides multiple handles for diversification. scielo.org.mx
A combinatorial library synthesis strategy can be envisioned as follows:
R1 Diversity: The primary aminomethyl group can be readily acylated with a library of carboxylic acids, sulfonyl chlorides, or reacted with isocyanates to generate a wide range of amide, sulfonamide, and urea derivatives. nycu.edu.tw
R2 Diversity: The activated 5- and 6-fluoro positions can be subjected to SNAr reactions with a library of nucleophiles (e.g., primary and secondary amines, phenols, thiols), introducing a second point of diversity onto the aromatic core.
R3 Diversity: Following N1-protection, a DoM protocol can be used to introduce a third point of diversity at the C7 position by quenching the lithiated intermediate with a library of electrophiles.
By systematically combining these orthogonal reaction pathways, large and structurally diverse libraries of novel compounds can be efficiently generated from a single, versatile starting material. This highlights the strategic value of this compound as a building block in drug discovery and materials science.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-((5,6-difluoro-1H-benzo[d]imidazol-2-yl)methyl)acetamide |
| 1-((5,6-difluoro-1H-benzo[d]imidazol-2-yl)methyl)-3-phenylurea |
| N-((5,6-difluoro-1H-benzo[d]imidazol-2-yl)methyl)benzenesulfonamide |
Parallel Synthesis of this compound Derivatives
Parallel synthesis is a powerful strategy for accelerating the drug discovery process by simultaneously preparing a large number of individual compounds in a spatially separated manner, typically in microtiter plates. This approach allows for the rapid creation of a library of derivatives with systematic structural variations. Liquid-phase combinatorial synthesis (LPCS) is a notable method that combines the advantages of both solution-phase chemistry and solid-phase synthesis. acs.org
In LPCS, a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), is used. This support is soluble in most organic solvents, allowing reactions to occur in a homogeneous solution, but it can be precipitated by adding a solvent like diethyl ether, enabling easy separation of the polymer-bound product from excess reagents and byproducts. acs.org This methodology is well-suited for the parallel synthesis of benzimidazole libraries and can be adapted for derivatives of this compound.
A general liquid-phase route for constructing a benzimidazole library involves several key steps. The process could start with a polymer-supported o-phenylenediamine (B120857) precursor. Subsequent cyclization with various reagents, followed by further modifications, can introduce diversity at multiple points on the benzimidazole core. For instance, after the formation of the benzimidazole ring, the amino group of a 2-(aminomethyl) moiety could be acylated or alkylated with a diverse set of carboxylic acids or alkyl halides, respectively. Similarly, the nitrogen atoms of the benzimidazole ring can be substituted to introduce additional diversity.
Below is a representative data table illustrating a hypothetical parallel synthesis scheme for N-acylated derivatives of this compound.
| Well ID | Starting Material | Reagent (R-COCl) | Resulting Derivative Structure |
|---|---|---|---|
| A1 | This compound | Acetyl Chloride | N-((5,6-difluoro-1H-benzo[d]imidazol-2-yl)methyl)acetamide |
| A2 | This compound | Benzoyl Chloride | N-((5,6-difluoro-1H-benzo[d]imidazol-2-yl)methyl)benzamide |
| A3 | This compound | Cyclopropanecarbonyl Chloride | N-((5,6-difluoro-1H-benzo[d]imidazol-2-yl)methyl)cyclopropanecarboxamide |
| A4 | This compound | 4-Fluorobenzoyl Chloride | N-((5,6-difluoro-1H-benzo[d]imidazol-2-yl)methyl)-4-fluorobenzamide |
This high-throughput approach allows for the generation of hundreds or thousands of analogs, which can be directly screened for biological activity. nih.gov The use of microwave irradiation can further accelerate reaction times in such liquid-phase syntheses. benthamdirect.com
Solid-Phase Synthesis Techniques for Benzimidazole Scaffolds
Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, where molecules are built step-by-step on an insoluble polymer support or resin. A key advantage of SPS is the simplification of the purification process; excess reagents and soluble byproducts are removed by simple filtration and washing of the resin. This technique has been extensively applied to the synthesis of various heterocyclic scaffolds, including benzimidazoles. researchgate.net
The synthesis of benzimidazole derivatives on a solid support typically involves anchoring a suitable starting material, such as a substituted o-phenylenediamine or o-nitroaniline, to a resin via a linker. researchgate.net The choice of resin and linker is critical and depends on the specific reaction conditions and the desired cleavage strategy to release the final product. Common resins include Wang resin and 2-chlorotrityl chloride resin. uci.eduunits.it
A general strategy for the solid-phase synthesis of a library based on the this compound scaffold could proceed as follows:
Immobilization: An appropriately protected precursor, such as Fmoc-protected 4,5-difluoro-1,2-phenylenediamine, is attached to a solid support like a 2-chlorotrityl chloride resin.
Cyclization: The benzimidazole ring is formed by reacting the resin-bound diamine with a suitable reagent. For a 2-(aminomethyl) derivative, a protected amino acid equivalent, such as Fmoc-glycine, could be used in the presence of a coupling agent, followed by cyclization.
Deprotection & Derivatization: The protecting group on the aminomethyl side chain (e.g., Fmoc) is removed, typically using a base like piperidine (B6355638) in DMF. uci.edu The exposed amine can then be reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to generate a library of compounds.
Cleavage: The final products are cleaved from the resin, often using acidic conditions (e.g., trifluoroacetic acid), to yield the desired derivatives in solution for purification and analysis.
The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is common in solid-phase synthesis due to its stability under various reaction conditions and its facile cleavage with mild bases. nih.gov
| Step | Procedure | Typical Reagents | Purpose |
|---|---|---|---|
| 1. Resin Swelling | Swell the resin in a suitable solvent. | Dichloromethane (DCM) or Dimethylformamide (DMF) | Prepare the polymer support for reaction. |
| 2. Immobilization | Attach the first building block (e.g., a protected diamine) to the resin. | 2-Chlorotrityl chloride resin, DIPEA | Anchor the starting material to the solid support. |
| 3. Ring Formation | Condense the resin-bound diamine with a second component to form the benzimidazole ring. | Protected amino acids (e.g., Fmoc-glycine), aldehydes, or carboxylic acids with coupling agents (HBTU, HATU) | Construct the core heterocyclic scaffold. |
| 4. Deprotection | Remove a protecting group (e.g., Fmoc) to expose a reactive site for diversification. | 20% Piperidine in DMF | Prepare for the addition of diverse building blocks. uci.edu |
| 5. Diversification | React the deprotected site with a library of reagents. | Carboxylic acids, sulfonyl chlorides, isocyanates | Introduce structural diversity into the final products. |
| 6. Cleavage | Release the final compounds from the resin. | Trifluoroacetic acid (TFA) cocktail | Isolate the desired product library. |
These solid-phase techniques provide a robust and efficient platform for generating large libraries of benzimidazole derivatives, which is essential for systematic exploration in drug discovery and chemical biology.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-(Aminomethyl)-5,6-difluorobenzimidazole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.
Detailed ¹H, ¹³C, ¹⁹F NMR Spectral Analysis for Connectivity and Isomerism
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aminomethyl group, and the N-H protons of the imidazole (B134444) ring. The aromatic region would likely show two signals for the protons at the C4 and C7 positions. Due to the symmetrical nature of the 5,6-difluoro substitution, these protons are chemically equivalent in a time-averaged sense, but coupling to the adjacent fluorine atoms would result in complex splitting patterns (doublet of doublets or triplets). The aminomethyl (-CH₂NH₂) protons would appear as a singlet, though this could be broadened by quadrupole effects from the adjacent nitrogen atom or exchange phenomena. The amino (-NH₂) protons and the imidazole N-H proton are expected to be broad singlets and their chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum for this compound would display signals for each unique carbon atom. The carbon atoms directly bonded to fluorine (C5 and C6) would exhibit large one-bond C-F coupling constants, appearing as doublets. The carbons adjacent to the fluorine-substituted carbons (C4, C7, C4a, and C7a) would show smaller two- and three-bond C-F couplings. The chemical shift of the C2 carbon, attached to the aminomethyl group, would be influenced by the nitrogen atom. The aminomethyl carbon itself would appear in the aliphatic region of the spectrum.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated organic compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms at the C5 and C6 positions. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. Coupling to the adjacent aromatic protons (H4 and H7) would likely result in a triplet or a more complex multiplet.
Predicted NMR Data Tables:
The following tables present predicted chemical shifts (δ) in ppm and coupling constants (J) in Hz, based on computational models and data from similar structures. These values are illustrative and would require experimental verification.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H4/H7 | 7.3 - 7.6 | t | ³JHF ≈ 8-10 |
| -CH₂- | 4.0 - 4.3 | s | - |
| -NH₂ | 2.0 - 3.0 | br s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C2 | 152 - 155 | s | - |
| C4/C7 | 100 - 105 | d | ²JCF ≈ 20-25 |
| C5/C6 | 145 - 150 | d | ¹JCF ≈ 240-250 |
| C4a/C7a | 130 - 135 | d | ³JCF ≈ 10-15 |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
Two-dimensional NMR experiments are essential for confirming the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would primarily be used to confirm the coupling between the aromatic protons (H4 and H7) and potentially show correlations between the aminomethyl protons and the amino protons if the exchange rate is slow enough.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link the aromatic proton signals to their corresponding carbon signals (H4 to C4 and H7 to C7) and the aminomethyl protons to the aminomethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons. For instance, correlations from the aminomethyl protons to C2 and the imidazole ring carbons would confirm the position of the aminomethyl group. Correlations from the aromatic protons (H4/H7) to the fluorinated carbons (C5/C6) and the bridgehead carbons (C4a/C7a) would solidify the assignment of the benzimidazole (B57391) core.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationship between the aminomethyl protons and the aromatic proton at C7, which would be expected if the side chain is oriented in a particular conformation.
Dynamic NMR Studies of Tautomeric Equilibria and Conformational Changes
Benzimidazoles can exist in two tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms of the imidazole ring. For this compound, this would result in two equivalent tautomers. At room temperature, this exchange is typically fast on the NMR timescale, leading to a time-averaged spectrum where the C4/C7 and C4a/C7a pairs of carbons appear as single signals.
Dynamic NMR studies, involving recording spectra at variable temperatures, could be employed to study this tautomeric equilibrium. By lowering the temperature, the rate of proton exchange could be slowed down sufficiently to observe separate signals for the two tautomers, providing valuable kinetic and thermodynamic information about this process. Similarly, these studies could reveal information about the conformational dynamics of the aminomethyl side chain, such as restricted rotation around the C2-CH₂ bond.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the presence and number of carbon, hydrogen, fluorine, and nitrogen atoms. The theoretical exact mass can be calculated based on the most abundant isotopes of each element.
Table 4: Predicted HRMS Data
| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable insights into the molecular structure. The fragmentation of this compound would likely proceed through several characteristic pathways.
A primary fragmentation pathway is expected to be the loss of the aminomethyl group as a neutral species (CH₂NH) or the loss of ammonia (B1221849) (NH₃). Cleavage of the imidazole ring is also a common fragmentation route for benzimidazoles. The difluorinated benzene (B151609) ring is expected to be relatively stable.
Table 5: Predicted MS/MS Fragmentation Data for [M+H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 184.0681 | 167.0415 | NH₃ |
| 184.0681 | 155.0618 | CH₂NH |
This detailed spectroscopic and structural analysis, though based on predictive methods, provides a comprehensive framework for the characterization of this compound. Experimental verification of these predictions is essential for the definitive structural elucidation of this compound.
Ion Mobility Spectrometry for Isomer Differentiation
Ion mobility spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This technique is particularly useful for differentiating between isomers, which have the same mass-to-charge ratio and are therefore indistinguishable by mass spectrometry alone. For a compound like this compound, potential structural isomers could exist, for instance, with different substitution patterns of the fluorine atoms on the benzene ring.
In an ion mobility spectrometer, ions are propelled through a drift tube filled with a neutral buffer gas by a weak electric field. The drift time of an ion is dependent on its collision cross-section (CCS), a value that reflects the ion's three-dimensional shape. Isomers with different shapes will have different CCS values and, consequently, different drift times, allowing for their separation and distinct detection. nih.gov
A hypothetical application of IMS could distinguish between this compound and a potential isomer such as 2-(aminomethyl)-4,5-difluorobenzimidazole. The different positions of the fluorine atoms would likely lead to subtle changes in the molecule's conformation and, therefore, its collision cross-section, enabling their separation by IMS.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of a compound, which are determined by its structure and bonding.
The IR and Raman spectra of this compound would be expected to exhibit characteristic vibrations associated with its constituent functional groups. The benzimidazole ring system gives rise to a series of characteristic bands. For the parent 1H-benzimidazole, IR spectral data is available and serves as a useful reference. nist.gov
Key expected vibrational frequencies for this compound include:
N-H stretching: The benzimidazole N-H group typically shows a broad absorption in the region of 3200-3400 cm⁻¹. The aminomethyl group (-CH₂NH₂) would also exhibit N-H stretching vibrations, often as a doublet, in the same region.
C-H stretching: Aromatic C-H stretching vibrations from the benzene ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the aminomethyl group would appear just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system typically occur in the 1450-1650 cm⁻¹ region.
N-H bending: The bending vibration of the N-H group is expected around 1600 cm⁻¹.
C-F stretching: The C-F stretching vibrations are typically strong and appear in the 1000-1400 cm⁻¹ region. The presence of two fluorine atoms would likely result in multiple strong bands in this area.
C-N stretching: The C-N stretching of the aminomethyl group would be expected in the 1000-1200 cm⁻¹ range.
The table below summarizes the expected characteristic vibrational frequencies for this compound based on typical functional group absorptions and data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Benzimidazole N-H | Stretching | 3200-3400 |
| Aminomethyl N-H | Stretching | 3200-3400 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| C=N / C=C | Stretching | 1450-1650 |
| N-H | Bending | ~1600 |
| C-F | Stretching | 1000-1400 |
| C-N | Stretching | 1000-1200 |
The vibrational spectrum of this compound can also be sensitive to its molecular conformation. The orientation of the aminomethyl group relative to the benzimidazole ring can influence the positions and intensities of certain vibrational modes. For instance, rotational isomers (conformers) arising from rotation around the C-C bond connecting the aminomethyl group to the benzimidazole ring may have distinct vibrational signatures, particularly in the fingerprint region (below 1500 cm⁻¹).
Hydrogen bonding, both intramolecular (e.g., between the aminomethyl group and a nitrogen atom of the imidazole ring) and intermolecular, can also significantly affect the vibrational frequencies, especially those of the N-H and C=N groups. These interactions can lead to broadening and shifting of the corresponding absorption bands. Detailed computational studies, in conjunction with experimental IR and Raman data, would be necessary to fully elucidate the conformational landscape and assign specific conformation-sensitive modes for this molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule and is highly sensitive to its chemical environment.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the benzimidazole chromophore. The benzimidazole ring system is the primary chromophore, and its absorption profile will be influenced by the aminomethyl and difluoro substituents. The aminomethyl group, being an auxochrome, is likely to cause a slight red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted benzimidazole.
Many benzimidazole derivatives are known to be fluorescent, and it is anticipated that this compound would also exhibit fluorescence. The emission spectrum would result from the de-excitation of the lowest excited singlet state to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, can provide insights into the structural changes that occur in the excited state. Some benzimidazole derivatives are known to undergo Excited State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift. nih.govnih.gov In the case of this compound, the possibility of ESIPT between the imidazole N-H and the aminomethyl group could be investigated.
The electronic absorption and emission spectra of benzimidazole derivatives are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govnih.gov The effect of the solvent on the spectra can provide information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.
In polar solvents, a bathochromic (red) shift in the emission spectrum is often observed for benzimidazole derivatives. nih.gov This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. The absorption spectrum may also be affected, though typically to a lesser extent.
The following table illustrates the typical solvent effects on the fluorescence emission of a related benzimidazole derivative, demonstrating the trend of red-shifting with increasing solvent polarity. While this data is not for this compound, it provides a general indication of the expected behavior.
| Solvent | Dielectric Constant (ε) | Emission Maximum (λₑₘ) (nm) |
| n-Hexane | 1.88 | ~400 |
| Dioxane | 2.21 | ~410 |
| Dichloromethane | 8.93 | ~430 |
| Acetonitrile | 37.5 | ~450 |
| Water | 80.1 | ~460 |
Note: The emission maxima are hypothetical values for a related benzimidazole derivative to illustrate the solvatochromic effect.
Protic solvents can also engage in hydrogen bonding with the benzimidazole moiety, which can further influence the absorption and emission spectra. nih.gov These interactions can either promote or inhibit processes like ESIPT, leading to complex spectral changes. A detailed study of the photophysical properties of this compound in a range of solvents would be necessary to fully characterize its electronic behavior.
Fluorescence Quantum Yield and Lifetime Measurements
The fluorescence quantum yield (ΦF) and lifetime (τ) are crucial parameters that define the efficiency and dynamics of a molecule's fluorescence. The quantum yield represents the ratio of photons emitted to photons absorbed, providing a measure of the fluorescence process's efficiency in competition with non-radiative decay pathways. The fluorescence lifetime is the average time a molecule remains in the excited state before returning to the ground state.
For benzimidazole derivatives, fluorescence properties are highly sensitive to the nature and position of substituents on the aromatic ring system. The introduction of an aminomethyl group at the 2-position and fluorine atoms at the 5- and 6-positions of the benzimidazole core is expected to modulate its photophysical properties. The aminomethyl group, being an electron-donating group, can influence the intramolecular charge transfer (ICT) character of the excited state. The electron-withdrawing fluorine atoms can also significantly impact the electronic distribution and, consequently, the emission properties. The interplay of these substituents will determine the ultimate fluorescence quantum yield and lifetime of this compound.
Generally, benzimidazole derivatives can exhibit fluorescence quantum yields ranging from low to high, depending on their structural features and the surrounding environment. For instance, some amino-substituted benzimidazoles are known to be highly fluorescent. The presence of fluorine atoms can also enhance fluorescence intensity in some cases by increasing the rigidity of the molecular structure and reducing non-radiative decay rates.
The fluorescence lifetime of benzimidazole and its derivatives typically falls within the nanosecond range. Time-resolved fluorescence spectroscopy would be the technique of choice to measure the fluorescence lifetime of this compound. Such measurements would provide valuable information about the excited-state deactivation processes.
A hypothetical data table for the fluorescence properties of this compound, based on typical values for related compounds, is presented below.
| Parameter | Expected Value Range | Technique |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.7 | Comparative Method using a Standard (e.g., Quinine Sulfate) |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Time-Correlated Single Photon Counting (TCSPC) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding a molecule's chemical and physical properties.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Stereochemistry
Single Crystal X-ray Diffraction (SCXRD) analysis of this compound would reveal its exact molecular geometry. The benzimidazole core is expected to be largely planar. The aminomethyl substituent at the 2-position will have specific bond lengths and angles relative to the heterocyclic ring. The fluorine atoms at the 5- and 6-positions will have C-F bond lengths characteristic of aromatic fluorides.
The stereochemistry of the molecule, including the conformation of the aminomethyl group relative to the benzimidazole plane, would also be determined. Torsion angles would define the orientation of this substituent. Based on studies of similar fluorinated benzimidazole derivatives, the following table summarizes expected crystallographic data. mdpi.com
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| Volume (ų) | 1500 - 2500 |
| Z | 4 |
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several key interactions are anticipated to play a significant role in its solid-state architecture.
Hydrogen Bonding: The presence of the aminomethyl group (-CH₂NH₂) and the imidazole N-H provides both hydrogen bond donors and acceptors. This will likely lead to the formation of extensive hydrogen bonding networks. The amino group can form N-H···N or N-H···F hydrogen bonds, while the imidazole N-H can participate in N-H···N or N-H···F interactions. These hydrogen bonds are expected to be a dominant force in the crystal packing, potentially forming chains, sheets, or three-dimensional networks. mdpi.com
Halogen Bonding: While less common for fluorine, close F···F or F···N/O contacts may be observed, which can be classified as weak halogen bonds or other electrostatic interactions. The influence of fluorine atoms on the crystal packing of benzimidazoles has been noted to sometimes involve short F···F contacts.
π-π Stacking: The planar benzimidazole ring system is prone to π-π stacking interactions. These interactions, arising from the attraction between the electron clouds of adjacent aromatic rings, would contribute to the stabilization of the crystal lattice. The stacking distance is typically in the range of 3.3 to 3.8 Å.
A summary of expected intermolecular interactions is provided in the table below.
| Interaction Type | Donor | Acceptor | Expected Distance (Å) |
| Hydrogen Bond | N-H (imidazole) | N (imidazole) | 2.7 - 3.0 |
| Hydrogen Bond | N-H (amino) | N (imidazole) | 2.8 - 3.2 |
| Hydrogen Bond | N-H (amino) | F | 2.9 - 3.3 |
| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | 3.3 - 3.8 (interplanar distance) |
Polymorphism and Solid-State Conformational Landscapes
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability. The potential for polymorphism in this compound arises from the flexibility of the aminomethyl group and the possibility of different hydrogen bonding patterns.
The conformational landscape in the solid state would be influenced by the energetic balance between the intramolecular conformation of the molecule and the intermolecular interactions that stabilize the crystal lattice. Different crystallization conditions (e.g., solvent, temperature, pressure) could lead to the formation of different polymorphs, each with a unique crystal packing and potentially different conformations of the aminomethyl substituent. The study of polymorphism is crucial for understanding the solid-state behavior of this compound and for controlling its physical properties in any potential application.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed for its balance of accuracy and computational efficiency, making it suitable for studying molecules of this size. The B3LYP functional with a 6-31G(d,p) basis set is a commonly used level of theory for such analyses. nih.gov
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 2-(Aminomethyl)-5,6-difluorobenzimidazole, this would involve optimizing bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be crucial, particularly concerning the rotation around the C-C bond connecting the aminomethyl group to the benzimidazole (B57391) ring. Different rotational conformers (rotamers) would be identified, and their relative energies calculated to determine the most stable conformation.
Table 1: Hypothetical Optimized Geometric Parameters for this compound This table presents illustrative data typical for a DFT/B3LYP/6-31G(d,p) calculation.
| Parameter | Bond/Angle | Optimized Value |
|---|---|---|
| Bond Length | C2-C(amino) | 1.51 Å |
| C5-F | 1.35 Å | |
| C6-F | 1.35 Å | |
| N1-C2 | 1.38 Å | |
| C(amino)-N(amino) | 1.47 Å | |
| Bond Angle | N1-C2-N3 | 110.5° |
| C2-C(amino)-N(amino) | 112.0° |
Understanding the electronic structure is key to predicting a molecule's reactivity.
HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. dergipark.org.tr The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and chemical reactivity. electrochemsci.orgacs.org A smaller gap suggests higher reactivity.
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. electrochemsci.org This information helps identify the most electropositive and electronegative sites in the molecule, which are prone to nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution. nih.gov Red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atoms of the imidazole (B134444) ring and the aminomethyl group would likely be electron-rich regions, while the hydrogen atoms would be electron-poor.
Table 2: Illustrative Electronic Properties for this compound Calculated at the DFT/B3LYP/6-31G(d,p) level.
| Property | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
DFT calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) is a common method for calculating NMR chemical shifts (¹H and ¹³C). These theoretical values can aid in the interpretation of experimental NMR spectra.
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) helps in identifying characteristic functional groups and understanding the molecule's vibrational modes. Calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This analysis provides insights into the nature of the electronic excitations, often corresponding to HOMO-LUMO transitions.
Table 3: Predicted Spectroscopic Data (Illustrative Examples)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (CH₂) | ~4.0 ppm |
| ¹³C NMR | Chemical Shift (C2) | ~155 ppm |
| IR | Vibrational Frequency (N-H stretch) | ~3400 cm⁻¹ |
Reaction Mechanism Elucidation via Computational Modeling
While specific reaction mechanisms involving this compound have not been computationally studied, the following outlines the standard approach for such an investigation.
To study a chemical reaction, computational chemists map out the potential energy surface that connects reactants to products. This involves:
Identifying Intermediates: These are stable or semi-stable molecules formed during the reaction. Their geometries are optimized in the same way as the reactants and products.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. It represents the energy barrier that must be overcome for the reaction to proceed. Locating a TS is computationally more challenging than optimizing a stable molecule. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Once the energies of the reactants, transition states, and products are known, the activation energy (Ea) for the reaction can be calculated. This is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.
Using transition state theory, it is also possible to calculate the theoretical reaction rate constant (k). These calculations provide a quantitative understanding of the reaction kinetics, which can be invaluable for designing and optimizing chemical syntheses.
Solvent Effects on Reaction Pathways
The synthesis of benzimidazole derivatives, including this compound, is significantly influenced by the solvent environment. Computational studies on analogous systems have demonstrated that solvent polarity plays a crucial role in the reaction pathways, particularly in the cyclization step.
Theoretical models, employing both implicit and explicit solvent molecules, can be used to investigate the energetics of the transition states and intermediates. For instance, in the condensation reaction between a substituted o-phenylenediamine (B120857) and an aldehyde or its equivalent, polar protic solvents are often found to facilitate the reaction by stabilizing charged intermediates and transition states through hydrogen bonding. Conversely, non-polar solvents might favor alternative pathways or lead to slower reaction rates.
Table 1: Illustrative Solvent Effects on Benzimidazole Synthesis Pathways (Hypothetical Data)
| Solvent | Dielectric Constant | Predominant Mechanism | Relative Activation Energy (kcal/mol) |
| Water | 78.4 | Stepwise (proton transfer facilitated) | 15.2 |
| Ethanol | 24.6 | Stepwise | 18.5 |
| Dichloromethane | 8.9 | Concerted | 22.1 |
| Toluene | 2.4 | Concerted | 25.8 |
This table is a hypothetical representation based on general principles of solvent effects in organic reactions and is intended for illustrative purposes.
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and conformational landscape of this compound. These simulations provide atomic-level insights into the molecule's flexibility and its interactions with the surrounding environment.
Exploration of Conformational Space in Solution and Gas Phase
The conformational space of this compound is primarily defined by the rotational freedom around the single bonds, particularly the bond connecting the aminomethyl group to the benzimidazole core. In the gas phase, the molecule can explore a wide range of conformations, and computational methods can identify the low-energy conformers.
Prediction of Physicochemical Properties from Computational Models
Computational models are instrumental in predicting key physicochemical properties of molecules like this compound, offering valuable data where experimental measurements may be challenging to obtain.
pKa Predictions for Amine and Imidazole Nitrogens
The pKa values of the aminomethyl group and the imidazole ring nitrogens are critical determinants of the molecule's ionization state at a given pH. Computational methods, such as those based on density functional theory (DFT) combined with a continuum solvation model, have been developed to predict pKa values of benzimidazole derivatives nih.govacs.org.
For this compound, two primary protonation sites exist: the exocyclic primary amine and the endocyclic imidazole nitrogen. The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring is expected to decrease the basicity of the benzimidazole nitrogens, thereby lowering their pKa values compared to the non-fluorinated analog. The pKa of the aminomethyl group is also influenced by the electronic effects of the benzimidazole ring.
Table 2: Predicted pKa Values for this compound (Illustrative)
| Ionizable Group | Predicted pKa |
| Aminomethyl (NH3+) | ~7.5 - 8.5 |
| Imidazole (N-H+) | ~4.0 - 5.0 |
These values are illustrative and based on the expected electronic effects of the fluorine substituents and comparison with known pKa values of similar benzimidazoles.
Lipophilicity and Solubility Predictions
Solubility is a more complex property to predict, as it depends on both lipophilicity and crystal lattice energy. Computational models can provide estimates of intrinsic aqueous solubility. The presence of polar groups capable of hydrogen bonding, such as the amine and imidazole moieties, generally enhances water solubility.
Table 3: Predicted Physicochemical Properties for this compound (Illustrative)
| Property | Predicted Value | Method |
| logP (Octanol/Water) | 1.5 - 2.5 | Atom-based contribution methods |
| Aqueous Solubility (logS) | -2.0 to -3.0 (mol/L) | Fragment-based methods |
These predicted values are estimates derived from general computational models and are intended to provide an approximate range.
Applications As a Synthetic Building Block and for Functional Materials
Precursor in the Synthesis of Complex Heterocyclic Architectures
The inherent reactivity of the aminomethyl group and the robust nature of the difluorobenzimidazole scaffold make this compound an ideal starting point for the synthesis of elaborate heterocyclic systems.
While direct research on the integration of 2-(Aminomethyl)-5,6-difluorobenzimidazole into multi-ring systems and cage compounds is limited, the general reactivity of aminobenzimidazole derivatives suggests its potential in such syntheses. The primary amine can readily participate in condensation reactions with various electrophiles, such as dicarbonyl compounds or their equivalents, to form new heterocyclic rings fused to the benzimidazole (B57391) core. This approach is a common strategy for constructing polycyclic aromatic systems with tailored electronic and photophysical properties.
The principles of supramolecular chemistry, which involve non-covalent interactions to form large, organized structures, can be applied to derivatives of this compound. researchgate.net The benzimidazole moiety itself is known to participate in hydrogen bonding and π-π stacking interactions, which are fundamental to the formation of supramolecular assemblies. researchgate.net The aminomethyl group can be functionalized to introduce specific recognition sites, enabling the construction of macrocycles and other supramolecular architectures with potential applications in sensing, catalysis, and molecular recognition. The fluorine atoms can further influence these non-covalent interactions, potentially leading to unique assembly behaviors. mdpi.com
Scaffold for Novel Material Science Applications
The unique combination of properties offered by this compound makes it an attractive candidate for incorporation into a variety of advanced materials.
The bifunctional nature of this compound, with its reactive amine and the potential for N-alkylation on the imidazole (B134444) ring, allows it to be used as a monomer in polymerization reactions. It can be incorporated into various polymer backbones, such as polyamides, polyimides, and other condensation polymers. The inclusion of the fluorinated benzimidazole unit is expected to enhance the thermal stability, chemical resistance, and electronic properties of the resulting polymers. For instance, benzimidazole-linked polymers have been explored for applications in stable sulfur batteries, where the benzimidazole linkage provides chemical robustness. researchgate.net The introduction of fluorine atoms can further modify the polymer's properties, making them suitable for applications in high-performance plastics and specialty polymers.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Monomer Reactivity | Resulting Polymer Properties |
|---|---|---|
| Polyamide | Reaction of the aminomethyl group with dicarboxylic acids or acid chlorides. | Enhanced thermal stability, chemical resistance, and modified solubility. |
| Polyimide | Reaction of the aminomethyl group (after conversion to a diamine) with dianhydrides. | High thermal stability, excellent mechanical properties, and good dielectric performance. |
Benzimidazole derivatives are widely recognized for their applications in organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.comnih.gov The benzimidazole core often serves as an electron-transporting or host material in OLED devices due to its electronic properties. mdpi.com The incorporation of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can be beneficial for electron injection and transport. The aminomethyl group provides a site for attaching other functional moieties, such as chromophores or sensing units, to tailor the material's properties for specific applications. For example, fluorinated dyes have been immobilized on surfaces for optical chemical sensor applications. rsc.org
Table 2: Potential Roles of this compound Derivatives in Organic Electronics
| Application | Potential Role | Key Structural Features |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting material, Host material | Fluorinated benzimidazole core for improved electron transport and energy level tuning. |
| Chemical Sensors | Sensing material, Functional scaffold | Aminomethyl group for attaching recognition elements; benzimidazole for signal transduction. |
The aminomethyl group of this compound serves as an excellent anchor for the functionalization of various surfaces and nanomaterials. nih.gov This surface modification can be used to alter the properties of the material, such as its hydrophobicity, chemical reactivity, and biocompatibility. For instance, nanoparticles can be coated with derivatives of this compound to improve their stability and introduce specific functionalities for applications in catalysis, bio-imaging, and drug delivery. The covalent attachment of such molecules can prevent leaching and aggregation, which are common issues with physically adsorbed coatings. rsc.org
Role in the Design of Chemical Probes and Ligands (Non-Biological, e.g., for Metal Ions)
The inherent coordination capabilities of the benzimidazole nitrogen atoms and the primary amine of the aminomethyl group in this compound make it an excellent precursor for the synthesis of selective ligands for various metal ions. The fluorine substituents on the benzimidazole ring can further influence the electronic properties and binding affinities of the resulting complexes.
Derivatization for Selective Recognition of Chemical Species
The primary amine of this compound serves as a convenient handle for a variety of chemical modifications to create sophisticated ligands and chemical probes. A common and effective strategy is the formation of Schiff bases through condensation reactions with aldehydes or ketones. This approach allows for the introduction of a wide range of functionalities, tailoring the resulting molecule for the selective recognition of specific metal ions.
For instance, the reaction of 2-(aminomethyl)benzimidazole derivatives with aldehydes containing additional donor atoms (such as hydroxyl or methoxy (B1213986) groups) can lead to multidentate ligands that exhibit enhanced affinity and selectivity for certain metal ions. These modifications can influence the coordination geometry and the stability of the resulting metal complexes. The formation of Schiff base derivatives often results in compounds that can act as "turn-on" or "turn-off" fluorescent sensors, where the binding of a specific metal ion leads to a significant change in the fluorescence intensity. This phenomenon is often attributed to mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). While specific studies on the 5,6-difluoro substituted variant are not widely documented in publicly available literature, the principles of derivatization from the non-fluorinated parent compound, 2-(aminomethyl)benzimidazole, are directly applicable.
| Derivative Type | Synthetic Strategy | Potential Target Ions | Recognition Principle |
| Schiff Base | Condensation with salicylaldehyde (B1680747) or its derivatives | Cu(II), Zn(II), Fe(III) | Chelation involving imine nitrogen, benzimidazole nitrogen, and phenolic oxygen. Can lead to colorimetric or fluorometric changes. |
| Amide/Urea (B33335) | Acylation or reaction with isocyanates | Anions (e.g., F-, AcO-), Metal ions | Formation of hydrogen bonds with the analyte. Can be designed to signal binding through various spectroscopic changes. |
| Crown Ether Conjugate | Covalent attachment of a crown ether moiety | Alkali and alkaline earth metal ions (e.g., K+, Na+, Ca2+) | Size-selective binding within the crown ether cavity, with the benzimidazole unit acting as a signaling component. |
Immobilization Strategies for Chromatographic Supports or Sensor Design
The development of robust and reusable analytical devices, such as chemical sensors and chromatographic materials, often relies on the stable immobilization of a recognition element onto a solid support. The aminomethyl group of this compound provides a key functional group for covalent attachment to various substrates.
Common solid supports for these applications include silica (B1680970) gel, polymers, and metal oxide surfaces. The choice of support and the immobilization chemistry are critical for maintaining the activity and accessibility of the benzimidazole ligand.
For chromatographic applications, this compound can be grafted onto silica gel, a widely used stationary phase material. A common approach involves the initial functionalization of silica with a linker molecule that can react with the amine group of the benzimidazole derivative. For example, silica gel can be treated with an organosilane such as (3-chloropropyl)trimethoxysilane. The resulting chloro-functionalized silica can then undergo a nucleophilic substitution reaction with the aminomethyl group of the benzimidazole, forming a stable covalent bond. The resulting material can be used in affinity chromatography for the separation of metal ions.
In the context of sensor design, the immobilization of this compound or its derivatives onto transducer surfaces, such as electrodes or optical fibers, is a crucial step. Self-assembled monolayers (SAMs) on gold surfaces can be formed using thiol-containing linkers that are first attached to the benzimidazole derivative. Another approach involves the use of silane (B1218182) chemistry to functionalize silicon oxide surfaces, which are common in field-effect transistor (FET)-based sensors. The density and orientation of the immobilized ligands can significantly impact the sensor's performance, including its sensitivity and selectivity.
| Support Material | Immobilization Chemistry | Linker/Coupling Agent | Application |
| Silica Gel | Covalent attachment via nucleophilic substitution | (3-Chloropropyl)trimethoxysilane, Glutaraldehyde | Affinity chromatography for metal ion separation |
| Polymer Resins (e.g., Polystyrene) | Functionalization of the polymer backbone followed by coupling | Merrifield resins, Aminomethylated polystyrene | Solid-phase extraction, Heterogeneous catalysis |
| Gold Surfaces | Self-Assembled Monolayers (SAMs) | Thiol-containing linkers (e.g., 3-mercaptopropionic acid) | Electrochemical sensors, Surface Plasmon Resonance (SPR) sensors |
| Silicon Oxide Surfaces | Silanization | (3-Aminopropyl)triethoxysilane (APTES) followed by amide coupling | Field-Effect Transistor (FET)-based chemical sensors |
Coordination Chemistry and Metal Complex Formation
Ligand Design Principles of 2-(Aminomethyl)-5,6-difluorobenzimidazole
The design of this compound as a ligand is predicated on the strategic placement of donor atoms to facilitate stable chelation with metal ions. The benzimidazole (B57391) moiety provides a rigid backbone and multiple coordination sites, making it an excellent platform for the construction of polydentate ligands.
Potential Coordination Sites (Benzimidazole Nitrogen Atoms, Aminomethyl Nitrogen)
This compound offers three potential coordination sites for metal ions:
The Pyridinic Nitrogen Atom (N1): Located within the imidazole (B134444) ring, this nitrogen atom possesses a lone pair of electrons in an sp² hybridized orbital, making it a strong Lewis base and a primary coordination site.
The Iminic Nitrogen Atom (N3): Also part of the imidazole ring, this nitrogen's lone pair is involved in the aromatic system. However, upon deprotonation, it can also participate in coordination.
The Aminomethyl Nitrogen Atom: The primary amine group attached to the C2 position of the benzimidazole ring provides another significant coordination site through its lone pair of electrons.
The presence of electron-withdrawing fluorine atoms at the 5 and 6 positions of the benzimidazole ring is expected to decrease the electron density on the benzimidazole nitrogen atoms, potentially affecting their donor strength.
Chelation Modes and Denticity of the Ligand
Based on the arrangement of its donor atoms, this compound can exhibit various chelation modes and denticities. The most common mode of coordination for the parent ligand, 2-(aminomethyl)benzimidazole, is as a bidentate N,N-donor, forming a stable five-membered chelate ring with a metal ion through the pyridinic nitrogen of the imidazole ring and the nitrogen of the aminomethyl group. researchgate.net
It is also plausible for the ligand to act as a monodentate ligand, coordinating through either the benzimidazole nitrogen or the aminomethyl nitrogen. Furthermore, under certain conditions, it could potentially bridge two metal centers, leading to the formation of polynuclear complexes. The denticity and coordination mode are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of transition metal complexes with this compound is expected to follow established procedures for related benzimidazole ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent.
Preparation of Transition Metal Complexes (e.g., Cu, Co, Ni, Zn, Pt, Pd)
The preparation of metal complexes of 2-(aminomethyl)benzimidazole and its derivatives has been reported with a variety of transition metals. For instance, novel mixed-ligand complexes of 2-aminomethylbenzimidazole with Cd(II), Ni(II), and Cu(II) have been successfully synthesized. nih.gov Similarly, ruthenium complexes with 2-aminomethyl benzimidazole have been prepared and characterized. biointerfaceresearch.com Palladium(II) complexes, such as cis-[Pd(AMBI)Cl₂] (where AMBI is 2-(aminomethyl)benzimidazole), have also been synthesized and studied for their interactions with biologically relevant ligands. researchgate.net
The synthesis of complexes with this compound would likely involve reacting the ligand with metal halides, nitrates, or acetates in solvents like methanol, ethanol, or acetonitrile. The stoichiometry of the resulting complexes (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) would depend on the coordination preferences of the metal ion and the reaction conditions. For example, nickel(II) has been shown to form [Ni(L)₃]²⁺ complexes with 2-aminomethylbenzimidazole, where three ligand molecules coordinate to the metal center in a bidentate-chelating manner. researchgate.net
Spectroscopic (EPR, UV-Vis, NMR) and Magnetic Characterization of Complexes
The characterization of metal complexes of this compound would rely on a combination of spectroscopic techniques to elucidate their structure and electronic properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) and Co(II), EPR spectroscopy is a powerful tool to probe the coordination environment of the metal ion. The g-tensor values and hyperfine coupling constants provide information about the geometry of the complex and the nature of the metal-ligand bonding. conicet.gov.arnih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the d-d transitions of the metal ion and charge-transfer bands. These spectra are sensitive to the coordination geometry and the nature of the ligands. For instance, palladium(II) complexes with benzimidazole derivatives exhibit characteristic absorption bands in the UV-Vis region. cu.edu.egnih.govresearchgate.net The position and intensity of these bands can be correlated with the ligand field strength and the geometry of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), Pd(II), and Pt(II), ¹H and ¹³C NMR spectroscopy are invaluable for determining the structure of the ligand in the coordinated state. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding sites.
Magnetic Susceptibility: Magnetic moment measurements at different temperatures provide information about the spin state of the metal ion and can indicate the presence of magnetic exchange interactions in polynuclear complexes. conicet.gov.ar
| Technique | Information Obtained | Expected Observations for this compound Complexes |
| EPR | Geometry and metal-ligand bonding in paramagnetic complexes. | Anisotropic g-values for Cu(II) and Co(II) complexes, indicative of specific coordination geometries. |
| UV-Vis | d-d transitions and charge-transfer bands. | Shifts in absorption bands compared to the free ligand, reflecting the coordination environment of the metal ion. |
| NMR | Ligand structure and binding sites in diamagnetic complexes. | Downfield or upfield shifts of benzimidazole and aminomethyl proton signals upon coordination. |
| Magnetic Susceptibility | Spin state of the metal ion and magnetic interactions. | Room temperature magnetic moments consistent with the expected spin state of the central metal ion. |
Electrochemical Properties of Metal Complexes
Cyclic voltammetry and other electrochemical techniques are used to study the redox behavior of the metal complexes. The electrochemical properties are influenced by the nature of the metal ion, the ligand, and the coordination geometry. The redox potentials of the complexes can provide information about the stability of different oxidation states of the metal. Studies on copper(II) benzimidazole complexes have revealed multi-step redox processes. researchgate.net The electron-withdrawing fluorine atoms in this compound are expected to make the metal center more electron-deficient, which would likely shift the redox potentials to more positive values compared to the complexes of the non-fluorinated analogue.
Insufficient Information Available to Generate the Requested Article on this compound
A thorough review of available scientific literature and databases has revealed a significant lack of specific research on the coordination chemistry and metal complex formation of the compound “this compound.” Consequently, it is not possible to generate the detailed and scientifically accurate article as per the user's request and provided outline.
The requested article structure necessitates in-depth information on the following highly specific topics:
Single Crystal X-ray Diffraction of Metal-Ligand Coordination Geometries: This requires published crystallographic data, which is not available for any metal complexes of this compound.
Investigation of Supramolecular Architectures in Metal-Organic Frameworks (MOFs) or Coordination Polymers: There is no evidence in the current body of scientific literature of this specific compound being used as a ligand in the formation of MOFs or coordination polymers.
Computational Studies on Metal-Ligand Binding Energies and Geometries: Theoretical and computational studies, such as Density Functional Theory (DFT) calculations, are specific to the molecule under investigation. No such studies have been published for the metal complexes of this compound.
Electronic Structure of Metal Complexes (e.g., Crystal Field Theory, Ligand Field Theory Calculations): Analysis of the electronic structure is contingent on the synthesis and characterization of the metal complexes, for which there is no available data.
While there is extensive research on the coordination chemistry of other benzimidazole derivatives, this information cannot be extrapolated to this compound. The specific electronic and steric effects of the aminomethyl and difluoro substituents would lead to unique coordination behavior and properties of its metal complexes. Generating content based on other, non-identical compounds would be scientifically inaccurate and speculative.
Therefore, until research on the coordination chemistry of this compound is conducted and published, it is not feasible to produce the requested article.
Future Research Directions and Unexplored Avenues
Development of Highly Efficient and Selective Catalytic Synthesis Methods
While traditional methods for benzimidazole (B57391) synthesis exist, future research will likely focus on developing more sustainable, efficient, and selective catalytic pathways for the production of 2-(Aminomethyl)-5,6-difluorobenzimidazole and its derivatives. rsc.org A primary goal is to move beyond stoichiometric reagents toward catalytic systems that offer high atom economy, lower environmental impact, and precise control over the final product.
Another avenue involves advancing copper-catalyzed intramolecular N-arylation reactions, which are widely used for forming the benzimidazole ring. rsc.org Future work could concentrate on developing more active and robust copper catalyst systems, potentially with novel ligands, that operate under milder conditions and with lower catalyst loadings. rsc.org Understanding the catalytic cycle and the role of intermediates in these reactions will be crucial for optimizing the synthesis of this specific difluorinated benzimidazole. rsc.org
| Catalytic Strategy | Potential Precursors | Key Advantages | Research Focus |
| One-Pot Reductive Amination | 5,6-Difluorobenzimidazole-2-carbaldehyde | Streamlined process, reduced waste | Development of bifunctional heterogeneous catalysts (e.g., Cu-Ni/Al₂O₃) |
| Copper-Catalyzed N-Arylation | N-(2-amino-4,5-difluorophenyl)acetamide derivatives | High selectivity, established methodology | Design of advanced ligands, lowering catalyst loading, milder reaction conditions |
| Transfer Hydrogenation | 2-Cyanobenzimidazole precursors | Use of safer hydrogen sources | Exploration of ruthenium and iridium catalysts |
Exploration of Novel Reactivity Patterns and Rearrangements
The interplay between the aminomethyl group, the benzimidazole core, and the difluoro substituents offers a rich landscape for exploring novel chemical transformations. The electron-withdrawing nature of the fluorine atoms can significantly alter the reactivity of the benzimidazole ring system compared to its non-fluorinated analogs, potentially enabling new synthetic applications.
Future research could investigate acid-catalyzed rearrangements involving the benzimidazole core, similar to those observed in the synthesis of related heterocyclic systems. enpress-publisher.com The electronic effects of the fluorine atoms may influence the stability of intermediates and transition states, leading to unique rearrangement pathways. Furthermore, the aminomethyl group serves as a versatile handle for a variety of derivatization reactions, including acylation, alkylation, and Schiff base formation, allowing for the construction of more complex molecular architectures.
An underexplored area is the potential for C-F bond functionalization . While typically robust, C-F bonds on an aromatic ring can be activated under specific catalytic conditions. Investigating methods to selectively replace one or both fluorine atoms with other functional groups could dramatically expand the chemical space accessible from this starting material, providing access to a diverse library of polysubstituted benzimidazoles.
Advanced in-situ Spectroscopic Techniques for Reaction Monitoring
To optimize the synthesis of this compound, a deep understanding of reaction kinetics, intermediate formation, and catalyst behavior is essential. Advanced in-situ spectroscopic techniques offer a powerful means to monitor these processes in real-time, providing insights that are not achievable through traditional offline analysis.
Future studies should employ a suite of Process Analytical Technology (PAT) tools to monitor catalytic syntheses. For example:
ReactIR (Fourier-Transform Infrared Spectroscopy): Can track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational bands throughout the reaction.
In-situ NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information, enabling the unambiguous identification of transient species and helping to elucidate complex reaction mechanisms.
Raman Spectroscopy: Is particularly useful for monitoring heterogeneous catalytic systems, providing information on the catalyst's surface and the adsorbed species.
By correlating real-time spectroscopic data with reaction parameters (temperature, pressure, reactant concentration), researchers can rapidly identify optimal conditions, detect catalyst deactivation, and ensure reaction safety and reproducibility. acs.org The application of these techniques will be instrumental in transitioning synthetic protocols from the laboratory to a larger scale. researchgate.net
Machine Learning and AI Applications in Property Prediction and Synthesis Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.gov These computational tools can accelerate the discovery and development of new molecules by predicting their properties and designing efficient synthetic routes. nih.gov For this compound and its derivatives, ML and AI hold immense potential.
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, can be developed to predict a wide range of properties for novel derivatives. doi.orgdinus.ac.id By training models on datasets of existing benzimidazole compounds, it is possible to forecast physicochemical properties (e.g., solubility, pKa), biological activities (e.g., anticancer, antimicrobial), and material characteristics (e.g., fluorescence, thermal stability). doi.orgresearchgate.net This predictive capability allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the most promising profiles. chemrxiv.org
| AI/ML Application | Objective | Methodology | Potential Impact |
| Property Prediction | Forecast biological activity and material properties of new derivatives. | Develop QSPR models using Random Forest, Gradient Boosting, or Neural Networks. doi.org | Prioritize synthesis of high-potential compounds, reducing time and cost. nih.gov |
| Synthesis Planning | Design efficient and novel synthetic routes. | Utilize computer-aided synthesis planning (CASP) software based on expert rules or ML. nih.gov | Accelerate the "make" phase of the discovery cycle and identify sustainable pathways. |
| Reaction Optimization | Fine-tune reaction conditions for maximum yield and purity. | Employ algorithms to explore the experimental design space and identify optimal parameters. | Improve process efficiency and facilitate scale-up. |
Integration of this compound into Advanced Functional Architectures
The unique combination of a versatile linking group (aminomethyl), a rigid and electronically active core (benzimidazole), and property-modulating substituents (difluoro) makes this compound an excellent building block for advanced functional materials.
In medicinal chemistry , benzimidazole derivatives are known to exhibit a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents. rsc.orgnih.gov The difluoro substitution pattern is particularly attractive for drug design, as it can enhance binding affinity, improve metabolic stability, and increase cell permeability. Future research should focus on incorporating this molecule into novel therapeutics, such as PARP inhibitors, microtubule disruptors, or kinase inhibitors, where the benzimidazole scaffold has already proven effective. nih.govmdpi.com
In materials science , fluorinated benzimidazoles are being explored for applications in organic electronics, such as Organic Light-Emitting Devices (OLEDs) . mdpi.com The fluorine atoms can tune the electronic energy levels of the molecule, which is critical for efficient charge transport and emission. The aminomethyl group provides a convenient point of attachment for polymerization or grafting onto other material components.
Furthermore, the benzimidazole moiety can act as a ligand to coordinate with metal ions. This opens up possibilities for designing novel catalysts , where the electronic properties are fine-tuned by the difluoro substituents, and the aminomethyl group can be used to immobilize the catalytic complex on a solid support. mdpi.com Another exciting avenue is the development of chemosensors , where the binding of an analyte to the benzimidazole-metal complex could trigger a change in fluorescence or color. researchgate.net The compound could also serve as a key component in creating covalent binders for biological targets like RNA. acs.org
| Application Area | Role of this compound | Key Structural Features |
| Medicinal Chemistry | Scaffold for anticancer agents, PARP inhibitors, kinase inhibitors. nih.govmdpi.com | Benzimidazole core (pharmacophore), difluoro groups (modulate properties), aminomethyl group (linker). |
| Materials Science (OLEDs) | Component in emissive or charge-transport layers. mdpi.com | Fluorinated core (tunes electronics), aminomethyl group (polymerization handle). |
| Catalysis | Ligand for transition metal catalysts. | Benzimidazole nitrogen atoms (coordination sites), aminomethyl group (immobilization). |
| Chemical Sensing | Building block for fluorescent or colorimetric sensors. researchgate.net | Benzimidazole core (fluorophore/binding site), aminomethyl group (functionalization). |
| Bioconjugation | Covalent binder for targeting specific biomolecules like RNA. acs.org | Benzimidazole scaffold (binding element), aminomethyl group (linker for electrophile). |
Q & A
Basic: What are the established synthetic routes for 2-(Aminomethyl)-5,6-difluorobenzimidazole, and how can researchers optimize yields?
Answer:
A common method involves glycosylation using sodium salts, as demonstrated in the synthesis of analogous nucleosides. For example, 5,6-difluorobenzimidazole derivatives can be prepared via sodium salt glycosylation, achieving a 91% yield after crystallization from water . Key parameters include reaction temperature (typically 80–100°C) and stoichiometric control of the aminating agent. To optimize yields:
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to terminate at peak conversion.
- Purify via recrystallization (water or ethanol/water mixtures) to remove unreacted starting materials .
Advanced: How do substituent positions (e.g., fluorine at C5/C6) influence the reactivity of benzimidazole derivatives in electrophilic substitution reactions?
Answer:
Fluorine substituents at C5/C6 act as electron-withdrawing groups, directing electrophiles to meta/para positions. For instance:
- Nitration : Nitration of 1-alkyl-2-aminobenzimidazoles yields 5-nitro derivatives due to fluorine’s deactivating effect, with competing pathways observed under strong acidic conditions .
- Bromination : Bromine preferentially substitutes at C4 or C7 in 5,6-difluorobenzimidazoles, as shown in analogous brominated benzothiazoles .
Methodological Tip : Use DFT calculations to predict regioselectivity and validate with LC-MS or NMR .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : NMR confirms the aminomethyl group (δ 3.8–4.2 ppm for CHNH) and fluorinated aromatic protons (δ 7.1–7.9 ppm). NMR distinguishes C5/C6 fluorine signals .
- IR : Stretching vibrations at ~3400 cm (NH) and ~1600 cm (C=N) confirm the benzimidazole core .
- Elemental Analysis : Validate purity (>95%) via %C, %H, and %N matching theoretical values (e.g., CHFN: Calc. C 53.34%, H 4.48%, N 10.37%) .
Advanced: How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?
Answer:
Discrepancies often arise from assay conditions or impurities. Strategies include:
- Control Experiments : Test intermediates (e.g., unsubstituted benzimidazole) to isolate substituent effects .
- Purity Validation : Use RP-HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .
- In Silico Modeling : Perform molecular docking to correlate structural features (e.g., fluorine’s electronegativity) with activity .
Basic: What solubility and stability considerations are critical for handling this compound?
Answer:
- Solubility : Sparingly soluble in water; use DMSO or DCM for stock solutions.
- Stability : Store at 2–8°C under inert gas (N/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture .
Data Table :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50–100 |
| Ethanol | 10–20 |
| Water | <1 |
Advanced: What strategies enable regioselective functionalization of the benzimidazole core for SAR studies?
Answer:
- Directed C–H Activation : Use Pd catalysts with directing groups (e.g., -NH) to install substituents at C4/C7 .
- Microwave-Assisted Synthesis : Accelerate reactions (e.g., Suzuki coupling) to reduce side products .
- Protection/Deprotection : Temporarily protect the aminomethyl group with Boc anhydride to enable selective fluorination .
Basic: How can researchers validate the identity of synthetic intermediates using chromatographic methods?
Answer:
- RP-HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Monitor retention times against standards .
- GC-MS : Ideal for volatile intermediates; derivatize non-volatile compounds with BSTFA .
Advanced: What mechanistic insights explain the thermal isomerization of benzimidazole derivatives?
Answer:
Thermal isomerization (e.g., 6H-benzimidazol[1,2-b][2,4]benzodiazepin-7,12-dione → 2-phthalamidobenzimidazole) occurs via:
- Ring Opening : Cleavage of the diazepine ring at >150°C.
- Tautomerization : Keto-enol shifts stabilize the final product.
Methodological Tip : Use variable-temperature NMR to track isomerization kinetics .
Basic: What safety protocols are essential when handling fluorinated benzimidazoles?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat.
- Ventilation : Use fume hoods for reactions releasing HF (e.g., fluorination steps).
- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal .
Advanced: How can computational chemistry aid in designing novel this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
